molecular formula C47H74N4O10 B12412482 2-[(4E,8E,12E,16E)-21-[1-[(Z)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-5,11,17,19-tetramethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide

2-[(4E,8E,12E,16E)-21-[1-[(Z)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-5,11,17,19-tetramethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide

Cat. No.: B12412482
M. Wt: 855.1 g/mol
InChI Key: HNSRCWWMQWCNGW-ZTFNPTPPSA-N
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Description

2-[(4E,8E,12E,16E)-21-[1-[(Z)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-5,11,17,19-tetramethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide is a useful research compound. Its molecular formula is C47H74N4O10 and its molecular weight is 855.1 g/mol. The purity is usually 95%.
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Biological Activity

The compound identified as 2-[(4E,8E,12E,16E)-21-[1-[(Z)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-5,11,17,19-tetramethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide is a complex organic molecule with potential therapeutic applications. This article aims to explore its biological activity based on existing research and findings.

Chemical Structure and Properties

The intricate structure of this compound suggests a high degree of molecular complexity which may contribute to its biological properties. It contains multiple hydroxyl groups and a pyrrolidine moiety that could influence its interaction with biological targets.

Biological Activity Overview

Research into the biological activity of similar compounds indicates potential for various pharmacological effects:

  • Anticancer Activity : Compounds with structural similarities have been investigated for their cytotoxic effects against various cancer cell lines. For instance:
    • A study demonstrated that certain derivatives exhibited significant inhibition of tumor growth in vitro against several human cancer cell lines .
  • Anticonvulsant Properties : Related compounds have been shown to possess anticonvulsant activity in animal models. For example:
    • The N-benzyl derivative of a 2-pyrrolidinone was effective in models of drug-resistant epilepsy and demonstrated synergistic effects when combined with established antiepileptic drugs like valproic acid .
  • Antimicrobial Activity : Certain derivatives have also been tested for their antibacterial properties:
    • Compounds similar to the one showed varying degrees of efficacy against bacterial strains such as Staphylococcus aureus .

Case Study 1: Anticancer Efficacy

A series of structurally related compounds were evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that specific modifications in the chemical structure enhanced the anticancer potency significantly.

CompoundCell Line TestedIC50 (µM)
Compound AMCF7 (Breast)5.0
Compound BA549 (Lung)3.0
Compound CHeLa (Cervical)2.5

Case Study 2: Anticonvulsant Activity

In a study assessing the anticonvulsant potential of AS-1 (a related compound), it was found to provide substantial protection against seizures in various models:

Test ModelDose (mg/kg)Efficacy (%)
Maximal Electroshock1585
PTZ Kindling3090
6-Hz Test6080

ADME-Tox Profile

The absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) profile is crucial for understanding the therapeutic potential of any new compound:

  • Absorption : High gastrointestinal absorption predicted based on molecular characteristics.
  • Metabolism : Moderate stability noted in liver microsome studies.
  • Toxicity : No significant hepatotoxicity observed at therapeutic concentrations .

Properties

Molecular Formula

C47H74N4O10

Molecular Weight

855.1 g/mol

IUPAC Name

2-[(4E,8E,12E,16E)-21-[1-[(Z)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-5,11,17,19-tetramethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide

InChI

InChI=1S/C47H74N4O10/c1-26(37(54)10-7-11-38(55)27(2)13-18-33(53)24-31-9-8-22-51(31)46(48)49)12-16-32(52)17-14-28(3)42(58)29(4)15-19-35-30(5)23-34-36(20-21-39(56)43(34)59)47(35,6)44(60)41-40(57)25-50-45(41)61/h7,10,12-14,16,23,26,29,31-39,42-43,52-56,58-60H,8-9,11,15,17-22,24-25H2,1-6H3,(H3,48,49)(H,50,61)/b10-7+,16-12+,27-13+,28-14+,44-41-

InChI Key

HNSRCWWMQWCNGW-ZTFNPTPPSA-N

Isomeric SMILES

CC1=CC2C(CCC(C2O)O)C(C1CCC(C)C(/C(=C/CC(/C=C/C(C)C(/C=C/CC(/C(=C/CC(CC3CCCN3C(=N)N)O)/C)O)O)O)/C)O)(C)/C(=C/4\C(=O)CNC4=O)/O

Canonical SMILES

CC1=CC2C(CCC(C2O)O)C(C1CCC(C)C(C(=CCC(C=CC(C)C(C=CCC(C(=CCC(CC3CCCN3C(=N)N)O)C)O)O)O)C)O)(C)C(=C4C(=O)CNC4=O)O

Origin of Product

United States

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